5-Bromo-2,3-dichloropyridine

Catalog No.
S686471
CAS No.
97966-00-2
M.F
C5H2BrCl2N
M. Wt
226.88 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2,3-dichloropyridine

CAS Number

97966-00-2

Product Name

5-Bromo-2,3-dichloropyridine

IUPAC Name

5-bromo-2,3-dichloropyridine

Molecular Formula

C5H2BrCl2N

Molecular Weight

226.88 g/mol

InChI

InChI=1S/C5H2BrCl2N/c6-3-1-4(7)5(8)9-2-3/h1-2H

InChI Key

XWSCOGPKWVNQSV-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1Cl)Cl)Br

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)Br

5-Bromo-2,3-dichloropyridine is a halogenated pyridine derivative with the molecular formula C₅H₂BrCl₂N and a molecular weight of 226.89 g/mol. This compound features a pyridine ring substituted at the 2 and 3 positions with chlorine atoms and at the 5 position with a bromine atom. It is recognized for its potential applications in pharmaceuticals and agrochemicals due to its reactivity and biological properties .

Currently, there is no documented information regarding a specific mechanism of action for 5-bromo-2,3-dichloropyridine. Because it is not a naturally occurring compound, it likely does not have a well-defined biological role.

Halogenated pyridines can be toxic and irritating. Limited data exists for 5-bromo-2,3-dichloropyridine specifically, but based on its structural similarity to other halogenated pyridines, it is likely to be:

  • Toxic: Harmful if swallowed, inhaled, or absorbed through the skin [].
  • Irritating: May cause skin and eye irritation [].
Typical of halogenated compounds. These include:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles, making it useful in synthesizing more complex molecules.
  • Cross-Coupling Reactions: It can be employed in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
  • Electrophilic Aromatic Substitution: The bromine atom can serve as an electrophile, allowing further functionalization of the aromatic ring .

Research indicates that 5-Bromo-2,3-dichloropyridine exhibits biological activity that may be relevant in drug development. Its structural features allow it to interact with various biological targets, including enzymes and receptors. Specific studies have highlighted its potential as an antimicrobial and antifungal agent, though detailed mechanisms of action are still under investigation .

Several methods have been developed for synthesizing 5-Bromo-2,3-dichloropyridine:

  • Bromination of 2,3-Dichloropyridine: This method involves the bromination of 2,3-dichloropyridine using bromine or a brominating agent under controlled conditions to yield the desired product.
  • Nucleophilic Substitution Reactions: Starting from appropriate precursors like 2-amino-4-chloropyridine, nucleophilic substitutions can introduce the bromine atom at the desired position through various reaction pathways .
  • Multi-step Synthesis: A more complex synthesis may involve several steps including diazotization followed by chlorination to achieve high yields while minimizing side reactions .

5-Bromo-2,3-dichloropyridine finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds, particularly those targeting neurological disorders.
  • Agrochemicals: Its herbicidal properties make it a candidate for developing new agricultural chemicals.
  • Material Science: Used in the synthesis of polymers and other materials due to its reactive nature .

5-Bromo-2,3-dichloropyridine shares structural similarities with several other halogenated pyridines. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
5-Bromo-2-chloropyridineC₅H₄BrClNContains only one chlorine atom at position 2.
5-Bromo-4-chloro-2-methylpyridineC₆H₆BrClNMethyl group at position 2 enhances lipophilicity.
5-Chloro-2,3-dibromopyridineC₅H₃Br₂ClNContains two bromine substituents at positions 2 and 3.
5-Iodo-2,3-dichloropyridineC₅H₂Cl₂INIodine substitution affects reactivity and solubility.

The uniqueness of 5-Bromo-2,3-dichloropyridine lies in its specific arrangement of halogens that contributes to its distinctive reactivity and biological profile compared to these similar compounds .

The synthesis of 5-Bromo-2,3-dichloropyridine represents a significant challenge in heterocyclic chemistry due to the electron-deficient nature of the pyridine ring and the need for precise regioselective halogenation. This comprehensive analysis examines the established synthetic pathways, precursor materials, halogenation strategies, catalytic approaches, reaction optimization parameters, and purification methodologies for this important halogenated pyridine derivative.

Precursor Chemicals and Starting Materials

Alternative precursor pathways utilize 3-amino-2-chloropyridine (CAS: 6298-19-7) as an intermediate, which is synthesized from nicotinic acid derivatives through amidation, Hofmann degradation, and subsequent transformations [3]. This approach requires higher purity starting materials (≥95%) but offers the advantage of introducing the bromine substituent through well-established diazotization-Sandmeyer chemistry [2] [5]. The 2,6-dichloropyridine precursor (CAS: 2402-78-0) represents another important starting material, obtained through direct chlorination of pyridine under controlled conditions [6] [7].

Table 1: Precursor Chemicals and Starting Materials
PrecursorCAS NumberMolecular FormulaPurity Required (%)Synthesis MethodCommercial AvailabilityCost Level
2,3-Dichloropyridine2402-77-9C₅H₃Cl₂N≥98From 2,6-dichloropyridine via chlorinationYesModerate
3-Amino-2-chloropyridine6298-19-7C₅H₅ClN₂≥95From nicotinic acid derivativesLimitedHigh
2,6-Dichloropyridine2402-78-0C₅H₃Cl₂N≥99Direct chlorination of pyridineYesModerate
Nicotinic acid derivativesVariousVarious≥98Industrial synthesis routesYesLow to Moderate

Halogenation Strategies on Pyridine Ring

The halogenation of pyridine derivatives requires careful consideration of the electronic properties of the heterocyclic system. Electrophilic aromatic substitution represents the traditional approach, though pyridines are inherently electron-deficient and require harsh conditions including strong Lewis acids and elevated temperatures (150-250°C) [9] [10]. This strategy typically shows 3-position selectivity but suffers from poor regioselectivity and the formation of multiple isomeric products [9] [11].

The Zincke imine intermediate strategy has emerged as a highly selective method for 3-position halogenation [12] [13]. This approach involves a ring-opening, halogenation, ring-closing sequence that temporarily transforms the electron-deficient pyridine into reactive enamine-type intermediates. The method operates under mild conditions (room temperature to 60°C) and demonstrates excellent regioselectivity for the 3-position [13] [14]. The process utilizes N-halosuccinimides (NIS, NBS, NCS) as halogenating agents and can be performed as a one-pot procedure [12] [13].

Phosphonium salt displacement methodology offers a complementary approach for 4-position selective halogenation [9] [11]. This strategy employs designed heterocyclic phosphines that are installed at the 4-position of pyridines as phosphonium salts, which are subsequently displaced with halide nucleophiles [9] [15]. The method demonstrates high regioselectivity and functional group tolerance, operating at moderate temperatures (80-120°C) with metal halides such as lithium chloride and lithium bromide [9] [11].

N-oxide halogenation provides access to 2-position selective functionalization through the activation of the pyridine ring via N-oxidation [16] [17]. This approach enhances the nucleophilicity of the pyridine system and enables electrophilic substitution under milder conditions than direct halogenation of the parent pyridine [17] [18].

Table 2: Halogenation Strategies on Pyridine Ring
StrategySelectivityConditionsMechanismAdvantagesDisadvantages
Electrophilic Aromatic Substitution3-Position selectiveHarsh (high temp, strong acids)Direct electrophilic attackDirect halogenationPoor regioselectivity, harsh conditions
Zincke Imine Intermediate3-Position selectiveMild (RT to 60°C)Ring-opening/halogenation/ring-closingHigh selectivity, mild conditionsMulti-step process
Phosphonium Salt Displacement4-Position selectiveModerate (80-120°C)Nucleophilic displacementRegioselective, functional group toleranceRequires designed phosphines
N-Oxide Halogenation2-Position selectiveMild to moderateElectrophilic substitution on activated ringGood regioselectivityRequires N-oxide preparation

Selective Bromination and Chlorination Techniques

Selective bromination techniques for pyridine derivatives have evolved significantly from traditional methods. Diazotization-Sandmeyer methodology remains a cornerstone approach for introducing bromine substituents through the conversion of aminopyridine precursors [2] [5]. This technique involves the formation of diazonium salts using sodium nitrite in hydrochloric acid at 0-5°C, followed by treatment with copper bromide to effect the Sandmeyer transformation [2]. The method typically yields 5-Bromo-2,3-dichloropyridine through a well-characterized mechanism involving radical intermediates [5].

Direct bromination approaches utilize molecular bromine or brominating agents under various conditions [19] [20]. N-bromosuccinimide (NBS) has proven particularly effective for selective bromination reactions, especially when used in conjunction with trifluoroacetic acid for challenging substrates [13] [19]. Electrochemical bromination has emerged as an environmentally friendly alternative, operating under mild conditions at room temperature using bromide salts as the bromine source [19].

Selective chlorination techniques often employ chloramine-T as a mild and environmentally friendly chlorinating reagent [21]. This approach operates under neat conditions at room temperature and demonstrates excellent selectivity for specific positions on the pyridine ring [21]. Phosphorus oxychloride (POCl₃) represents another important chlorinating agent, particularly effective for converting hydroxypyridine derivatives to the corresponding chloropyridines [22].

The radiochemical chlorination of pyridines using elemental chlorine typically requires elevated temperatures (100-200°C) and often produces mixture of isomers [10] [23]. However, when combined with appropriate catalysts such as iron(III) chloride or aluminum chloride, improved selectivity can be achieved [7].

Catalytic and Reagent-Based Approaches

Lewis acid catalysis plays a crucial role in pyridine halogenation reactions, with ferric chloride (FeCl₃), aluminum chloride (AlCl₃), and boron trifluoride (BF₃) serving as effective catalysts [24] [7]. These catalysts activate the halogen electrophile and facilitate the substitution reaction, though selectivity remains challenging and yields typically range from 30-70% [24] [25]. The mechanism involves electrophile activation through complexation with the Lewis acid, enhancing the reactivity toward the electron-deficient pyridine ring [24].

Copper-catalyzed Sandmeyer reactions represent a highly reliable approach for halogenation through aminopyridine intermediates [2] [5]. Copper bromide and copper chloride serve as both catalysts and halogen sources in these transformations, operating through radical mechanisms via diazonium intermediates [5] [26]. The method demonstrates high selectivity for the substitution site and yields ranging from 50-80% [2] [5].

N-halosuccinimide reagents (NBS, NCS, NIS) provide mild and selective halogenation conditions for activated pyridine substrates [13] [19]. These reagents operate through radical mechanisms and can be used under relatively mild conditions (RT-80°C), offering moderate selectivity and yields of 40-75% [13] [19]. The succinimide leaving group provides additional advantages in terms of reaction cleanup and product isolation [13].

Phosphine-mediated approaches utilize heterocyclic phosphines as activating agents for subsequent halide displacement [9] [11]. This methodology demonstrates exceptional regioselectivity and functional group tolerance, with yields ranging from 60-90% [9] [11]. The phosphonium salt formation occurs under moderate conditions (80-120°C) using metal halides such as lithium chloride and lithium bromide as nucleophile sources [9] [15].

Electrochemical methods have gained attention as sustainable alternatives for pyridine halogenation [19] [27]. These approaches use electrode materials to facilitate halogenation reactions at room temperature, with halide salts serving as the halogen source [19]. The method offers controllable selectivity and yields ranging from 28-95%, depending on the substrate and reaction conditions [19].

Table 3: Catalytic and Reagent-Based Approaches
ApproachCatalyst/ReagentSubstrateHalogen SourceTemperature (°C)MechanismSelectivityYield Range (%)
Lewis Acid CatalysisFeCl₃, AlCl₃, BF₃Pyridine derivativesCl₂, Br₂100-200Electrophile activationPosition dependent30-70
Copper-Catalyzed SandmeyerCuBr, CuClAminopyridine derivativesDiazotization → halogenation0-25Radical mechanism via diazoniumHigh for substitution site50-80
N-HalosuccinimideNBS, NCS, NISActivated pyridinesSuccinimide derivativesRT-80Radical halogenationModerate40-75
Phosphine-MediatedHeterocyclic phosphinesUnactivated pyridinesMetal halides (LiCl, LiBr)80-120Phosphonium salt formation/displacementHigh regioselectivity60-90
ElectrochemicalElectrode materialsPyridine derivativesHalide saltsRTElectrochemical oxidationControllable28-95

Optimization of Reaction Conditions (Temperature, Solvent, Time)

Temperature optimization represents a critical parameter in pyridine halogenation reactions, with optimal ranges varying significantly depending on the chosen methodology [9] [13]. Electrophilic aromatic substitution typically requires elevated temperatures (150-250°C) to overcome the electron-deficient nature of the pyridine ring [9] [10]. In contrast, the Zincke imine methodology operates effectively at much milder temperatures (room temperature to 60°C), providing significant advantages in terms of functional group tolerance and energy efficiency [13] [14].

Phosphonium salt-mediated reactions show optimal performance at intermediate temperatures (80-120°C), balancing reaction rates with selectivity considerations [9] [11]. For bromination using phosphonium salts, the addition of trifluoromethanesulfonic acid (TfOH) enables effective halogenation at these moderate temperatures [9]. Sandmeyer reactions are typically performed at low temperatures (0-25°C) during the diazotization step to maintain diazonium salt stability [2] [5].

Solvent selection significantly impacts both reaction rates and selectivity in pyridine halogenation [9] [13]. Electrophilic aromatic substitution often requires strong acids or neat conditions to activate the pyridine substrate [10] [24]. The Zincke imine methodology performs optimally in dichloromethane and other organic solvents that can dissolve both the pyridine substrate and the halogenating agents [13] [14].

Phosphonium salt reactions benefit from polar aprotic solvents that can solvate the ionic intermediates while maintaining the nucleophilicity of halide sources [9] [11]. Sandmeyer reactions typically employ aqueous media for the diazotization step, followed by organic extraction for product isolation [2] [5]. Solvent polarity affects both reactivity and selectivity by influencing the stability of ionic intermediates and transition states [9] [13].

Reaction time optimization varies considerably across different methodologies, ranging from minutes to hours depending on the specific approach and substrate [9] [13]. The Zincke imine methodology can achieve complete conversion in as little as 5 minutes for simple substrates, though more complex cases may require up to 2 hours [13] [14]. Phosphonium salt reactions typically require 2-24 hours for complete conversion, with longer times needed for more challenging substrates [9] [11].

Electrophilic aromatic substitution generally requires 1-6 hours under optimized conditions, with longer reaction times potentially leading to over-halogenation and reduced selectivity [10] [24]. Sandmeyer reactions typically proceed to completion within 1-3 hours after diazonium salt formation [2] [5]. Careful monitoring is essential to prevent over-reaction and maximize yields of the desired monohalogenated products [9] [13].

Stoichiometric considerations play a crucial role in optimizing reaction outcomes [9] [13]. Most halogenation methods benefit from slight excesses of halogenating agents (1.1-4.0 equivalents) to ensure complete conversion while minimizing over-halogenation [9] [13]. The Zincke imine methodology typically employs 1.0-1.2 equivalents of N-halosuccinimides to maintain selectivity [13]. Phosphonium salt reactions often use 4.0 equivalents of metal halides to drive the displacement reaction to completion [9] [11].

Table 4: Optimization of Reaction Conditions
ParameterOptimal RangeEAS HalogenationZincke MethodPhosphonium MethodSandmeyerEffects
TemperatureVariable by method150-250°CRT-60°C80-120°C0-25°CHigher temp increases rate but may reduce selectivity
SolventMethod dependentStrong acids, neatCH₂Cl₂, organicOrganic solventsWater/organicPolarity affects reactivity and selectivity
Reaction TimeMinutes to hours1-6 hours5 min-2 hours2-24 hours1-3 hoursLonger times may lead to over-halogenation
Stoichiometry1.1-4.0 equivExcess halogen1.0-1.2 equiv4.0 equiv halide1.1 equivExcess reagents improve conversion

Purification and Isolation Methods

Distillation techniques represent the most commonly employed purification method for volatile halopyridine products, including 5-Bromo-2,3-dichloropyridine [1] [28]. The compound can be effectively purified through distillation under reduced pressure at temperatures ranging from 80-200°C, achieving purities of 95-99% with recovery yields of 80-95% [1] [28]. The method is particularly advantageous for large-scale production due to its scalability and high throughput capabilities [28].

Crystallization procedures offer excellent purification for solid halopyridine products, achieving typical purities of 98-99.5% with recovery yields of 70-90% [1] . The process involves dissolving the crude product in a suitable solvent system, followed by controlled cooling or anti-solvent addition to induce crystallization . Multiple recrystallization steps may be required for highly demanding purity specifications, though this approach remains cost-effective for moderate-scale production .

Column chromatography provides high-resolution separation capabilities for complex product mixtures, achieving purities of 95-99% with recovery yields of 60-85% . Silica gel chromatography using hexane/ethyl acetate gradient elution systems has proven effective for separating halopyridine isomers [30] . While this method offers excellent resolution, it is typically reserved for smaller scale preparations due to time and cost considerations .

Liquid-liquid extraction serves as an essential workup procedure for removing water-soluble impurities and salts from halopyridine products [1] [2]. The technique typically involves multiple extractions with organic solvents such as ethyl acetate or dichloromethane, achieving purities of 90-95% with recovery yields of 85-95% [1] [2]. This method is particularly valuable for Sandmeyer reactions where aqueous reaction media require organic extraction for product isolation [2] [5].

Sublimation techniques provide exceptional purification for heat-stable solid halopyridines, achieving purities exceeding 99% with recovery yields of 75-90% [28]. The method operates under reduced pressure at temperatures of 50-150°C and is particularly effective for removing non-volatile impurities [28]. However, the technique is limited to substrates that can withstand the sublimation conditions without decomposition [28].

Specialized purification approaches include the use of alkali treatment for removing imine and aldehyde impurities from crude pyridine starting materials [28]. This procedure involves treatment with sodium hydroxide or potassium hydroxide solutions, followed by distillation to achieve enhanced purity levels [28]. The method is particularly important for ensuring high-quality starting materials for subsequent halogenation reactions [28].

Table 5: Purification and Isolation Methods
MethodApplicationTemperature Range (°C)AdvantagesDisadvantagesTypical Purity (%)Recovery (%)
DistillationVolatile halopyridines80-200 (reduced pressure)High purity, scalableLimited to volatile compounds95-9980-95
CrystallizationSolid productsRT to refluxSimple, effective purificationMay require multiple steps98-99.570-90
Column ChromatographyComplex mixturesRTHigh resolution separationTime-intensive, costly95-9960-85
Liquid-Liquid ExtractionAqueous workupRTRemoves water-soluble impuritiesMultiple extractions needed90-9585-95
SublimationHeat-stable solids50-150 (reduced pressure)Excellent purificationLimited substrate scope99+75-90

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5-Bromo-2,3-dichloropyridine

Dates

Last modified: 08-15-2023

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